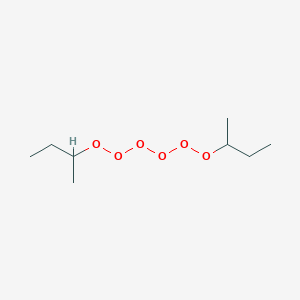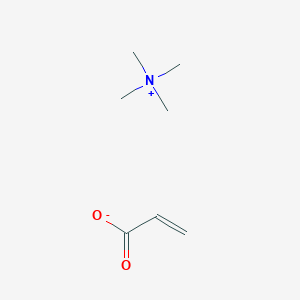![molecular formula C20H29NO2 B094851 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 17606-22-3](/img/structure/B94851.png)
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, also known as HDMP-28, is a synthetic compound that belongs to the pyrrolidinophenone class of stimulants. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline acts as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by preventing its reuptake. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy. 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline also affects other neurotransmitters in the brain, including norepinephrine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline include increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and other stress hormones, which can lead to feelings of euphoria and increased energy. 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can also cause side effects such as anxiety, insomnia, and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological processes. However, its potential for abuse and its side effects make it a less than ideal choice for certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Other potential future directions include the development of more selective and potent dopamine reuptake inhibitors, as well as the study of the long-term effects of 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline on the brain and body.
Méthodes De Synthèse
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction of cyclohexanone with 3,4-dimethoxyphenylacetonitrile in the presence of formic acid and ammonium formate. The Friedel-Crafts reaction involves the reaction of cyclohexanone with 3,4-dimethoxybenzaldehyde in the presence of aluminum chloride.
Applications De Recherche Scientifique
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction.
Propriétés
Numéro CAS |
17606-22-3 |
|---|---|
Formule moléculaire |
C20H29NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H29NO2/c1-22-19-11-15-8-9-21-13-16(14-6-4-3-5-7-14)10-18(21)17(15)12-20(19)23-2/h11-12,14,16,18H,3-10,13H2,1-2H3 |
Clé InChI |
FNRGNEDFOMTOOQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC |
SMILES canonique |
COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC |
Synonymes |
2-Cyclohexyl-1,2,3,5,6,10b-hexahydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)


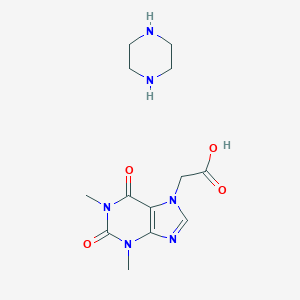
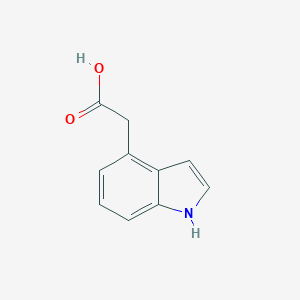
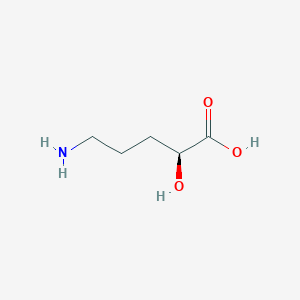
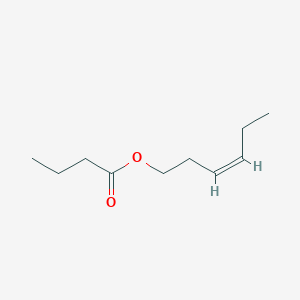
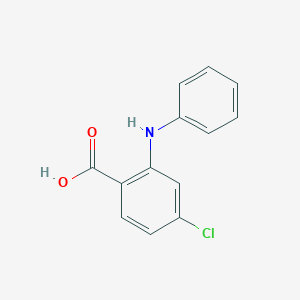

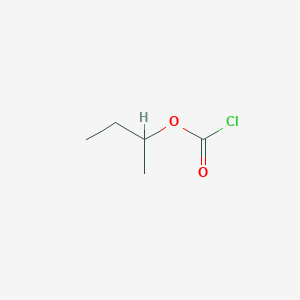
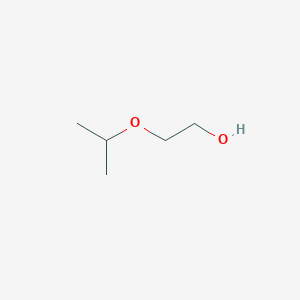
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
